Cas no 1006014-10-3 (N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide)

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide structure
1006014-10-3 structure
商品名:N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
CAS番号:1006014-10-3
MF:C21H20N2O2S
メガワット:364.460703849792
CID:6144343
PubChem ID:40885901

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
    • F1816-0546
    • 1006014-10-3
    • AKOS024611459
    • (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
    • N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide
    • インチ: 1S/C21H20N2O2S/c1-5-12-23-19-17(25-6-2)8-7-9-18(19)26-21(23)22-20(24)16-11-10-14(3)15(4)13-16/h1,7-11,13H,6,12H2,2-4H3/b22-21-
    • InChIKey: VMDXHTVNNXLWBE-DQRAZIAOSA-N
    • ほほえんだ: S1/C(=N\C(C2C=CC(C)=C(C)C=2)=O)/N(CC#C)C2C(=CC=CC1=2)OCC

計算された属性

  • せいみつぶんしりょう: 364.12454906g/mol
  • どういたいしつりょう: 364.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1816-0546-2mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1816-0546-10mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1816-0546-20mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1816-0546-50mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1816-0546-5μmol
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1816-0546-1mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
1mg
$54.0 2023-05-17
A2B Chem LLC
BA60390-25mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3
25mg
$360.00 2024-04-20
Life Chemicals
F1816-0546-10μmol
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1816-0546-3mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1816-0546-4mg
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide
1006014-10-3 90%+
4mg
$66.0 2023-05-17

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide 関連文献

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamideに関する追加情報

Research Brief on N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide (CAS: 1006014-10-3)

Recent studies on N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide (CAS: 1006014-10-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole scaffold, has garnered attention due to its promising pharmacological properties, including anti-inflammatory and anticancer activities. The structural complexity and functional diversity of this molecule make it a compelling subject for ongoing research.

The primary objective of recent investigations has been to elucidate the molecular mechanisms underlying the biological activity of this compound. Researchers have employed a combination of in vitro and in vivo assays to assess its efficacy and safety. Computational modeling and structure-activity relationship (SAR) studies have also been utilized to optimize its pharmacological profile. Preliminary results indicate that the compound exhibits high selectivity for specific molecular targets, such as kinases and GPCRs, which are implicated in various disease pathways.

One of the key findings from recent studies is the compound's ability to modulate inflammatory responses through the inhibition of key signaling pathways, such as NF-κB and MAPK. This has significant implications for the development of new anti-inflammatory drugs. Additionally, its antiproliferative effects on certain cancer cell lines suggest potential applications in oncology. However, further preclinical studies are required to validate these findings and assess the compound's pharmacokinetic and toxicological properties.

In conclusion, N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide represents a promising candidate for drug development. Its unique chemical structure and multifaceted biological activities warrant continued exploration. Future research should focus on optimizing its therapeutic index and advancing it through the drug development pipeline. This brief underscores the importance of interdisciplinary collaboration in translating basic research into clinical applications.

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